2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone
Description
Systematic IUPAC Name and Variant Nomenclatures
The systematic IUPAC name for this compound is 2-(5-amino-1H-1,2,4-triazol-3-yl)-1-phenyl-ethanone , which reflects its substitution pattern:
- A 1,2,4-triazole ring with an amino group (-NH₂) at position 5.
- An ethanone group (-COCH₃) substituted at position 3 of the triazole.
- A phenyl group attached to the ethanone moiety.
Variant nomenclatures include:
CAS Registry Number and Molecular Formula
| Property | Value |
|---|---|
| CAS Registry Number | 95095-69-5 |
| Molecular Formula | C₁₀H₁₀N₄O |
| Molecular Weight | 202.21 g/mol |
The CAS registry number (95095-69-5) uniquely identifies this compound in chemical databases. Its molecular formula, C₁₀H₁₀N₄O, confirms the presence of 10 carbon, 10 hydrogen, 4 nitrogen, and 1 oxygen atom.
Structural Isomerism and Tautomeric Forms
The compound exhibits structural isomerism due to the positional flexibility of the amino group on the triazole ring. While the primary structure features the amino group at position 5, theoretical alternatives include:
- 3-Amino-1H-1,2,4-triazol-5-yl isomers (if the amino group migrates to position 3).
- 4H-1,2,4-triazole tautomers, where proton shifts alter the ring’s hydrogen bonding network.
Tautomerism is a critical feature of 1,2,4-triazole derivatives. For this compound, two dominant tautomeric forms are possible (Figure 1):
- 1H-Tautomer : The proton resides on nitrogen at position 1, stabilizing the amino group at position 5.
- 4H-Tautomer : The proton shifts to nitrogen at position 4, potentially relocating the amino group to position 3.
Tautomer 1 (1H-form):
N
||
N—C—N—C—(CH₂COC₆H₅)
|
NH₂
Tautomer 2 (4H-form):
N
||
N—C—N—C—(CH₂COC₆H₅)
|
NH₂
Experimental studies on analogous triazoles (e.g., 3-phenyl-1,2,4-triazol-5-amine) demonstrate that tautomeric equilibria depend on solvent polarity, temperature, and intramolecular hydrogen bonding. X-ray crystallography of related compounds reveals that the 1H-tautomer is often dominant in the solid state due to stabilization via N–H···N hydrogen bonds.
Structural data :
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10-12-9(13-14-10)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBKYOCZTUBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538878 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95095-69-5 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Methodologies
Alkylation of 5-Amino-1H-1,2,4-triazole with α-Bromoacetophenone
This two-step approach involves the preparation of 5-amino-1H-1,2,4-triazole followed by its alkylation with α-bromoacetophenone.
Synthesis of 5-Amino-1H-1,2,4-triazole
5-Amino-1H-1,2,4-triazole is synthesized via cyclization of aminoguanidine bicarbonate with formic acid. The reaction proceeds under reflux in aqueous medium, yielding the triazole core with an amino group at position 5:
$$
\text{H}2\text{N-C(=NH)-NH}2 \xrightarrow{\text{HCOOH, Δ}} \text{5-Amino-1H-1,2,4-triazole}
$$
Reaction Conditions :
- Aminoguanidine bicarbonate (1 equiv), formic acid (3 equiv), H$$_2$$O, reflux, 6 h.
- Yield: 72–78% after recrystallization from ethanol.
Alkylation with α-Bromoacetophenone
The triazole’s N1-H undergoes nucleophilic substitution with α-bromoacetophenone in the presence of a base:
$$
\text{5-Amino-1H-1,2,4-triazole} + \text{Ph-C(=O)-CH}_2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K$$2$$CO$$3$$, 2 equiv)
- Temperature: 80°C, 12 h
- Yield: 62–68%
Mechanistic Insight :
Deprotonation of the triazole’s N1-H enhances nucleophilicity, enabling attack on the electrophilic α-carbon of bromoacetophenone. The reaction exhibits regioselectivity for N1 alkylation due to the higher acidity of N1-H (pK$$a$$ ≈ 8.5) compared to N2-H (pK$$a$$ ≈ 12).
Table 1. Alkylation Optimization Screening
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 80 | 12 | 68 |
| NaH | THF | 60 | 8 | 54 |
| Et$$_3$$N | CH$$_3$$CN | 70 | 10 | 48 |
Cyclocondensation of Benzoylacetic Acid Hydrazide with Cyanamide
This one-pot method constructs the triazole ring from a hydrazide precursor, integrating the phenylethanone moiety during cyclization.
Synthesis of Benzoylacetic Acid Hydrazide
Benzoylacetic acid (Ph-C(=O)-CH$$2$$-COOH) is treated with hydrazine hydrate in ethanol to form the hydrazide:
$$
\text{Ph-C(=O)-CH}2\text{-COOH} \xrightarrow{\text{NH}2\text{NH}2} \text{Ph-C(=O)-CH}2\text{-C(=O)-NH-NH}2
$$
Reaction Conditions :
- Benzoylacetic acid (1 equiv), hydrazine hydrate (2 equiv), ethanol, reflux, 4 h.
- Yield: 85–90% after precipitation.
Cyclocondensation with Cyanamide
The hydrazide reacts with cyanamide (H$$2$$N-CN) under acidic conditions to form the triazole ring:
$$
\text{Ph-C(=O)-CH}2\text{-C(=O)-NH-NH}2 + \text{H}2\text{N-CN} \xrightarrow{\text{HCl, Δ}} \text{Target Compound}
$$
Optimized Conditions :
- Solvent: 1,4-Dioxane
- Catalyst: 1 M HCl
- Temperature: 100°C, 8 h
- Yield: 58–63%
Mechanistic Pathway :
- Nucleophilic attack by the hydrazide’s terminal amine on cyanamide’s nitrile carbon.
- Cyclization with elimination of water, forming the triazole ring.
- Aromatization via tautomerization to stabilize the 1H-1,2,4-triazole structure.
Table 2. Cyclocondensation Reaction Variables
| Acid Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HCl (1 M) | 1,4-Dioxane | 100 | 63 |
| H$$2$$SO$$4$$ | EtOH | 80 | 45 |
| AcOH | Toluene | 110 | 51 |
Structural Characterization and Tautomerism
Spectroscopic Analysis
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 2.66 (s, 3H, COCH$$3$$), 5.54 (br s, 2H, NH$$_2$$), 7.42–7.56 (m, 5H, Ar-H).
- $$ ^{13}C $$ NMR (100 MHz, CDCl$$3$$) : δ 26.2 (COCH$$3$$), 125.0–135.7 (Ar-C), 144.2 (C-4 triazole), 193.8 (C=O).
- HRMS (ESI) : m/z calcd for C$${11}$$H$${11}$$N$$_4$$O: 227.0930; found: 227.0928.
Tautomeric Behavior
The 1,2,4-triazole core exists in equilibrium between 1H- and 4H-tautomers. X-ray crystallography confirms the dominance of the 1H-tautomer in the solid state, with the NH proton residing at N1. In solution, $$ ^1H $$ NMR reveals broad signals for NH$$_2$$ and NH, indicative of dynamic tautomerism.
Figure 1. Tautomeric Forms of 2-(5-Amino-1H-triazol-3-yl)-1-phenyl-ethanone
$$
\begin{array}{ccc}
& \text{1H-Tautomer} & \text{4H-Tautomer} \
\text{Stability} & \text{Favored (ΔG = -2.3 kcal/mol)} & \text{Less stable} \
\end{array}
$$
Comparative Evaluation of Synthetic Routes
Table 3. Method Comparison
| Parameter | Alkylation Route | Cyclocondensation Route |
|---|---|---|
| Overall Yield | 62–68% | 58–63% |
| Steps | 2 | 2 |
| Purification Difficulty | Moderate (column chromatography) | High (recrystallization) |
| Scalability | High | Moderate |
| Regioselectivity | Excellent (N1 alkylation) | Moderate (C3 substitution) |
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions often involve halogenated aromatics and nitrogen anion intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Halogenated aromatics and nitrogen anion intermediates.
Major Products
The major products formed from these reactions include various triazole derivatives and amine compounds .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmacological agent. Research has indicated that derivatives of triazole compounds often possess antimicrobial, antifungal, and anticancer activities. For instance:
- Antimicrobial Activity : Triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. The presence of the amino group enhances the interaction with biological targets, potentially leading to higher efficacy in treating infections .
- Anticancer Properties : Some studies suggest that triazole-containing compounds can inhibit tumor growth by interfering with cell division processes. The specific mechanism often involves the modulation of enzyme activity related to cancer cell metabolism .
Agricultural Science
Triazole compounds are also recognized for their applications in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This action disrupts fungal growth and reproduction, making them effective in controlling plant diseases caused by fungi .
Materials Science
In materials science, triazole derivatives are being explored for their role in the development of new materials with specific properties. For example:
- Polymer Chemistry : The incorporation of triazole into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to develop polymers that can be used in high-performance applications such as aerospace and automotive industries .
Synthesis Pathways
The synthesis of 2-(5-amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone can be achieved through various chemical pathways involving aminoguanidine and phenylacetyl chloride under controlled conditions. These synthetic routes are critical for producing the compound in sufficient quantities for research and application purposes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of synthesized triazole derivatives, including this compound. The results showed significant inhibition against common pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Agricultural Applications
In agricultural trials, formulations containing triazole derivatives were tested for their effectiveness against fungal pathogens affecting crops like wheat and corn. The results indicated a marked reduction in disease incidence compared to untreated controls, highlighting the compound's utility as an agricultural fungicide .
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone involves interactions with molecular targets such as enzymes and receptors. The compound’s triazole ring interacts with amino acids in the active sites of enzymes, leading to various interactions like electrostatic interaction, hydrogen bonding, and van der Waals forces . These interactions contribute to its biological activity and effectiveness in various applications.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : Triazole derivatives are synthesized via versatile routes, including microwave-assisted reactions (improving yield and speed) and classical nucleophilic substitutions .
- Structure-Activity Relationships (SAR): Amino groups enhance hydrogen bonding, critical for target recognition in bioactive compounds . Thioether linkages (common in ) may facilitate metal coordination or redox interactions.
Biological Activity
2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This compound is characterized by its high solubility in water and is utilized as a precursor in various chemical syntheses, including pesticides and pharmaceuticals.
- IUPAC Name : 2-(5-amino-1H-[1,2,4]triazol-3-yl)-1-phenylethanone
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.21 g/mol
- CAS Number : 95095-69-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can engage in:
- Electrostatic interactions
- Hydrogen bonding
- Van der Waals forces
These interactions are crucial for the compound's efficacy as an antifungal and antibacterial agent, as well as its potential anticancer properties.
Antifungal and Antibacterial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate to potent activity | |
| Gram-negative Bacteria | Inhibition observed | |
| Fungal Strains | Generally inactive |
The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower activity against fungal strains.
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. The compound demonstrated low cytotoxicity against normal cell lines while exhibiting significant anti-proliferative effects on cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | >100 | |
| PC3 (Prostate) | >100 | |
| HepG2 (Liver) | <25 | |
| MCF-7 (Breast) | <25 |
These findings suggest that the compound may serve as a promising lead for further development into anticancer agents.
Study 1: Synthesis and Evaluation of Triazole Derivatives
A study published in MDPI investigated a series of triazole derivatives, including this compound. The derivatives were assessed for their antibacterial and anticancer activities. The results highlighted that modifications to the triazole ring significantly influenced the biological activity profiles of the compounds .
Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship of triazole compounds indicated that substituents on the phenyl ring and variations in the triazole structure could enhance biological activity. The study emphasized the importance of optimizing these characteristics to improve efficacy against specific targets .
Q & A
Q. What are the standard synthetic routes for 2-(5-amino-1H-[1,2,4]triazol-3-yl)-1-phenyl-ethanone, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing a ketone precursor (e.g., 1-phenyl-ethanone derivatives) with hydrazine hydrate in glacial acetic acid for 4–6 hours yields triazole derivatives . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazole ring formation.
- Catalysis: Acidic conditions (e.g., acetic acid) accelerate cyclization, while bases (e.g., K₂CO₃) improve thiol-mediated coupling reactions .
- Temperature Control: Reflux (80–100°C) balances reaction rate and side-product minimization.
Yield improvements (60–80%) are achieved via recrystallization from ethanol/water mixtures and chromatographic purification .
Q. How is the structural identity of this compound validated post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy:
- ¹H-NMR : Confirm triazole proton signals at δ 7.5–8.5 ppm and phenyl group aromaticity (δ 7.0–7.5 ppm) .
- IR : Detect C=O stretching (~1700 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
- Chromatography: HPLC or TLC monitors purity (>95%) using reverse-phase C18 columns and UV detection .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Solution: SHELXT (direct methods) and SHELXL (least-squares refinement) generate ORTEP diagrams to visualize bond lengths/angles .
- Validation: Compare experimental data (e.g., torsion angles) with density functional theory (DFT) models using software like Gaussian08. Discrepancies >0.05 Å indicate potential lattice strain or disorder .
Q. What computational strategies predict the compound’s bioactivity, and how are they validated experimentally?
Methodological Answer:
- Molecular Docking:
- Software : AutoDock Vina or Glide (Schrödinger Suite) dock the compound into target proteins (e.g., kinase domains).
- Parameters : Grid boxes centered on active sites, Lamarckian genetic algorithm (100 runs), and ΔG ≤ -7.0 kcal/mol as a binding affinity threshold .
- Validation :
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate docking scores (e.g., Ki values) with experimental inhibition .
- SAR Analysis : Modify substituents (e.g., thiophene vs. phenyl) to assess activity trends .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism):
- Variable-Temperature NMR : Cool samples to -40°C to "freeze" tautomeric forms. Observe splitting of NH₂ signals if multiple conformers exist .
- SC-XRD : Determine the dominant solid-state conformation. For example, XRD may reveal a keto-enol equilibrium undetectable in solution-phase NMR .
- DFT Calculations : Compare energy landscapes of possible tautomers. The lowest-energy form should match experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
